molecular formula C9H4Cl2FN B12063671 4,8-Dichloro-6-fluoroquinoline

4,8-Dichloro-6-fluoroquinoline

Cat. No.: B12063671
M. Wt: 216.04 g/mol
InChI Key: JPMKUTLGWKEDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dichloro-6-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. The quinoline ring system is known for its wide range of biological activities and applications in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical properties and biological activities, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-6-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,8-dichloroquinoline with a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the temperature gradually increased to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes steps such as halogenation, cyclization, and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4,8-Dichloro-6-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4,8-diamino-6-fluoroquinoline .

Scientific Research Applications

4,8-Dichloro-6-fluoroquinoline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,8-Dichloro-6-fluoroquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For example, it may inhibit DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

  • 4,8-Dichloroquinoline
  • 6-Fluoroquinoline
  • 2,4-Dichloro-6-fluoroquinoline

Comparison: 4,8-Dichloro-6-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties. Compared to 4,8-Dichloroquinoline, the addition of a fluorine atom enhances its biological activity. Similarly, compared to 6-Fluoroquinoline, the presence of chlorine atoms increases its reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name

4,8-dichloro-6-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-7-1-2-13-9-6(7)3-5(12)4-8(9)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMKUTLGWKEDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.